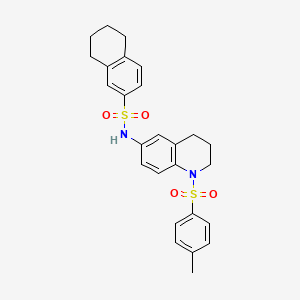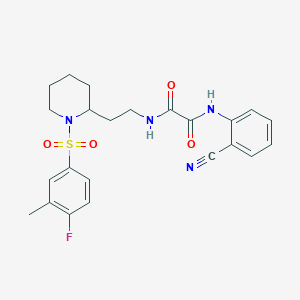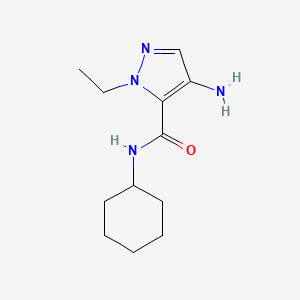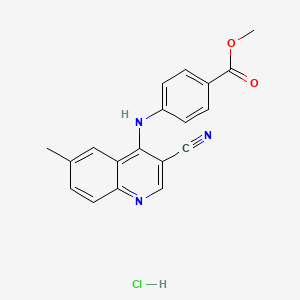![molecular formula C22H19N3O3S B2557942 N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide CAS No. 898420-65-0](/img/structure/B2557942.png)
N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide” is a compound that belongs to the class of quinazolinone derivatives . Quinazolinones are nitrogen-containing heterocyclic compounds that have been shown to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel Schiff base was synthesized by condensation of 4-methylphenylsulfonyl-2-benzaldehyde and N-aminoquinazoline-4-one . Another compound, N2, N6 -bis (6-iodo-2-methyl-4-oxoquinazolin-3 (4 H )-yl)pyridine-2,6-dicarboxamide, was synthesized from 6-iodo-2-methyl-4 H -benzo [ d ] [1,3]oxazin-4-one (1) and pyridine-2,6-dicarbohydrazide (2) .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray diffraction (XRD) methods . The crystal structure of these compounds often contains independent molecules between which a π-stacking interaction occurs .Chemical Reactions Analysis
The chemical reactions of quinazolinone derivatives are diverse and depend on the specific structure of the compound. For example, the reactivity of the 2-methyl group and the 3-amino group can lead to various transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives can vary widely depending on their specific structure. For instance, the molecular formula of a similar compound, Methyl 2- (2-methyl-4-oxo-3 (4H)-quinazolinyl)benzoate, is C17H14N2O3, with an average mass of 294.305 Da .Aplicaciones Científicas De Investigación
Luminescence Properties in Metal Complexes
A Schiff base ligand containing elements of N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide and its complexes with transition metals like cadmium and zinc exhibit luminescence properties. These findings are significant for potential applications in materials science and chemistry (Popov et al., 2017).
Antimicrobial Potential
Certain derivatives of this compound have been synthesized and found to possess antimicrobial properties. These findings are relevant for the development of new antimicrobial agents (Saravanan, Alagarsamy & Prakash, 2015).
Potential in Antitumor Activity
Novel derivatives of N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide have shown promise in antitumor activity, suggesting potential applications in cancer therapy (Al-Romaizan, Ahmed & Elfeky, 2019).
Role in Anti-Inflammatory and Analgesic Activities
Some derivatives of this compound have been synthesized and shown to have anti-inflammatory and analgesic properties, highlighting its potential use in pain management and inflammation control (Kumar, Lal & Rani, 2014).
Application in Antioxidant Additives
The compound has been explored for its effectiveness as an antioxidant additive for lubricating oils, suggesting its utility in industrial applications (Habib, Hassan & El‐Mekabaty, 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-15-14-17(25-16(2)23-21-11-7-6-10-19(21)22(25)26)12-13-20(15)24-29(27,28)18-8-4-3-5-9-18/h3-14,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKPHSDRFGFBQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2557863.png)

![Ethyl 3-bromo-1h-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2557867.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2557868.png)

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2557872.png)

![1-[3-(1,3-Thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2557874.png)


![1-(pyrrolidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2557881.png)